2-Methyl Substituent on Imidazo[1,2-b]pyridazine: Presence vs. Absence Defines PI3K Inhibitory Pharmacophore Membership
The 2-methyl group on the imidazo[1,2-b]pyridazine core is a structural requirement explicitly defined in Novartis patent US20090318410 for 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine PI3K inhibitors [1]. The des-methyl analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415540-79-1), lacks this methyl group and consequently falls outside the preferred compound claims. In published Takeda VEGFR2 inhibitor series, methylation at the 2-position of imidazo[1,2-b]pyridazine was shown to modulate kinase selectivity and potency through steric and electronic effects [2]. While direct IC50 comparison data for CAS 2640881-36-1 against the des-methyl analog are not publicly available, the patent-derived class evidence indicates that the 2-methyl substituent is a critical pharmacophoric determinant that cannot be assumed equivalent.
| Evidence Dimension | 2-Methyl substituent: presence vs. absence in PI3K inhibitor pharmacophore |
|---|---|
| Target Compound Data | 2-Methyl group present (CAS 2640881-36-1, C19H19N5O2S, MW 381.45 g/mol) |
| Comparator Or Baseline | Des-methyl analog: N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415540-79-1, C16H13N5O2S, MW 339.37 g/mol) |
| Quantified Difference | MW difference: +42.08 g/mol (CH2 increment); pharmacophoric exclusion of des-methyl analog from preferred PI3K inhibitor claims in US20090318410 |
| Conditions | Patent claim scope analysis; inferred from PI3K inhibitor pharmacophore model per Novartis patent US20090318410 |
Why This Matters
A procurement choice of the des-methyl analog (CAS 2415540-79-1) cannot be presumed to yield equivalent PI3K-related biological activity, as the 2-methyl group is structurally required in the defining pharmacophore patents.
- [1] Capraro H-G, Furet P, Imbach P, Stauffer F. Imidazopyridazines as Lipid Kinase Inhibitors. United States Patent Application US20090318410, December 24, 2009. Paragraphs [0007]–[0015] define the essentiality of the 2-methyl group on the imidazo[1,2-b]pyridazine core. View Source
- [2] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-7064. View Source
